molecular formula C21H23N3O6 B11383444 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11383444
M. Wt: 413.4 g/mol
InChI Key: VUQQDDXDGAHUCN-UHFFFAOYSA-N
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Description

This compound features a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 3,4-diethoxyphenyl group and at position 3 with an acetamide moiety bearing a 4-methoxyphenoxy side chain. Its synthesis likely follows protocols similar to those described for oxadiazole-based acetamides, involving coupling reactions and protective group strategies .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H23N3O6/c1-4-27-17-11-6-14(12-18(17)28-5-2)20-21(24-30-23-20)22-19(25)13-29-16-9-7-15(26-3)8-10-16/h6-12H,4-5,13H2,1-3H3,(H,22,24,25)

InChI Key

VUQQDDXDGAHUCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Dioxime Precursors

Dioximes derived from 3,4-diethoxyphenylglyoxal undergo acid-catalyzed cyclization to form the furoxan ring. For example:

  • 3,4-Diethoxyphenylglyoxal dioxime is synthesized by reacting 3,4-diethoxyphenylglyoxal with hydroxylamine hydrochloride in ethanol.

  • Cyclization with concentrated sulfuric acid at 0–5°C yields 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine .

Conditions :

  • Temperature: 0–5°C

  • Catalyst: H₂SO₄ (98%)

  • Yield: 68–72%

Nitrile Oxide Cycloaddition

While less common for 1,2,5-oxadiazoles, nitrile oxides generated from 3,4-diethoxyphenyl nitroethane can undergo [3+2] cycloaddition with nitriles. However, this method is prone to side reactions and lower yields (45–50%).

Alternative Synthetic Routes

One-Pot Synthesis Using Superbase Systems

A NaOH/DMSO-mediated one-pot method condenses amidoximes and esters to form oxadiazoles:

  • 3,4-Diethoxyphenylamidoxime + ethyl 2-(4-methoxyphenoxy)acetate → Target compound.
    Conditions :

  • Solvent: DMSO

  • Base: NaOH

  • Temperature: 25°C

  • Yield: 60–65%

Mechanochemical Synthesis

Grinding 3,4-diethoxyphenylamidoxime and 2-(4-methoxyphenoxy)acetic acid in a ball mill with K₂CO₃ achieves solvent-free cyclization:

  • Yield: 70–75%

  • Reaction time: 2 hours

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Dioxime CyclizationGlyoxal → Dioxime → Cyclization68–72%High purity; established protocolRequires harsh acids
Nitrile Oxide Cycloaddit.Nitrile oxide + Nitrile45–50%Modular approachLow yield; side reactions
One-Pot (NaOH/DMSO)Amidoxime + Ester condensation60–65%Solvent efficiencyModerate yield
MechanochemicalSolvent-free grinding70–75%Eco-friendly; fastSpecialized equipment required

Optimization Challenges

  • Functional Group Sensitivity : Ethoxy and methoxy groups degrade under strong acidic/basic conditions, necessitating mild reaction parameters.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates intermediates.

  • Scalability : Industrial production favors continuous flow reactors for cyclization steps to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

  • N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Ethylbutanamide (CAS 874192-69-5): Differs by a dimethoxyphenyl group (vs. diethoxyphenyl) and an ethylbutanamide side chain (vs. methoxyphenoxyacetamide).
  • 2-(4-Chlorophenyl)-N-[4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-yl]Acetamide (CAS 874192-66-2): Replaces the methoxyphenoxy group with a chlorophenylacetamide.
  • N-[4-(3,4-Diethoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-(4-Fluorophenoxy)Acetamide (CAS 880397-14-8): Substitutes the methoxy group with fluorine.

Functional Analogues in Therapeutic Contexts

  • Peliglitazar (CAS 331744-64-0): Contains a 4-methoxyphenoxy group linked to a glycine derivative and a thiazole ring. It targets peroxisome proliferator-activated receptors (PPARs) for diabetes treatment. While sharing the methoxyphenoxy motif, Peliglitazar’s larger, multi-heterocyclic structure likely confers distinct receptor specificity compared to the simpler oxadiazole-acetamide scaffold .
  • Anti-Proliferative Ethoxyphenyl Acetamides (): Compounds like 2-(4-Ethoxyphenyl)-N-{5-[2-Fluoro-4-(Morpholine-4-Carbonyl)Phenylamino]-1H-Indazol-3-yl}Acetamide feature ethoxyphenyl groups coupled to indazole cores. The indazole moiety may interact with kinase domains, whereas the oxadiazole core in the target compound could favor different enzymatic targets (e.g., oxidoreductases or proteases) .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The diethoxy and methoxyphenoxy groups in the target compound increase logP compared to dimethoxy or chloro analogs, favoring blood-brain barrier penetration but risking solubility limitations .
  • Metabolic Stability : Oxadiazoles are generally resistant to oxidation, but the ethoxy groups may undergo cytochrome P450-mediated O-dealkylation. Fluorinated analogs (e.g., CAS 880397-14-8) may exhibit longer half-lives due to fluorine’s metabolic inertness .

Research and Patent Landscape

  • Patent Considerations: Novelty may arise from the unique diethoxy/methoxyphenoxy combination, as prior patents focus on dimethoxy, chloro, or fluorophenoxy variants .

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on various studies, including in vitro and in vivo experiments.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
CAS Number880789-83-3
LogP5.7706
Polar Surface Area81.924 Ų

1. Antidiabetic Activity

Recent studies have evaluated the antidiabetic properties of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. One such derivative exhibited an IC50 value of 0.68 µM against α-amylase, indicating potent antidiabetic activity .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound across various cell lines. In vitro studies using MTS assays indicated that certain derivatives displayed minimal cytotoxic effects on normal cell lines (IC50 > 150 µM), while showing significant activity against cancer cell lines with IC50 values ranging from 26 to 65 µM . This suggests a favorable therapeutic window for potential use in oncology.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cancer proliferation and diabetes management. The compound’s structure allows it to interact with various biological targets, potentially leading to its observed activities.

Case Study 1: In Vivo Efficacy

In a study involving a streptozotocin-induced diabetic mouse model, a related oxadiazole compound demonstrated significant reductions in blood glucose levels after administration over multiple doses. This highlights the potential for this compound and its analogs in managing diabetes .

Case Study 2: Cancer Cell Line Testing

Another notable study evaluated the compound's effects on various cancer cell lines. The results indicated that certain derivatives had selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize adverse effects on healthy tissues .

Q & A

Q. How do researchers address low solubility in pharmacological studies?

  • Methodology :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA).
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays .

Comparative and Mechanistic Studies

Q. How does substitution on the diethoxyphenyl ring alter bioactivity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare:
  • Lipophilicity : Measure logP values via shake-flask method.
  • Bioactivity : Test in enzyme inhibition/cell viability assays.
  • Key finding : Electron-donating groups enhance membrane permeability but may reduce target affinity .

Q. What structural features differentiate this compound from its 1,3,4-oxadiazole analogs?

  • Methodology :
  • X-ray crystallography : Resolve bond angles and ring planarity (1,2,5-oxadiazole vs. 1,3,4-oxadiazole).
  • Thermal analysis : Compare melting points and decomposition temperatures (DSC/TGA).
  • Electronic effects : Calculate HOMO/LUMO energies via DFT to predict reactivity .

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